2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)-2,2-difluoroacetic acid
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Overview
Description
2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexyl ring, which is further connected to a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Protection of the Amino Group: The amino group on the cyclohexyl ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Cyclohexyl Ring: The protected amino group is then introduced into a cyclohexyl ring through a cyclization reaction.
Introduction of the Difluoroacetic Acid Moiety: The difluoroacetic acid group is introduced via a nucleophilic substitution reaction using a suitable difluoroacetylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then interact with enzymes or receptors. The difluoroacetic acid moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]oxy}acetic acid
- 2-[(1R,2R,4S)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid
Uniqueness
2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid is unique due to the presence of both a Boc-protected amino group and a difluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H21F2NO4 |
---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
2,2-difluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9-6-4-8(5-7-9)13(14,15)10(17)18/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
YENQXJFHHKFVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(C(=O)O)(F)F |
Origin of Product |
United States |
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